1-(2-(4-methoxyphenyl)acetyl)-N-methylindoline-2-carboxamide
Description
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)acetyl]-N-methyl-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-20-19(23)17-12-14-5-3-4-6-16(14)21(17)18(22)11-13-7-9-15(24-2)10-8-13/h3-10,17H,11-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTQGRHFWHHKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-methoxyphenyl)acetyl)-N-methylindoline-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Coupling Reaction: The 4-methoxyphenylacetyl chloride is then reacted with N-methylindoline-2-carboxamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-methoxyphenyl)acetyl)-N-methylindoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indoline ring due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylacetyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated indoline derivatives.
Scientific Research Applications
1-(2-(4-methoxyphenyl)acetyl)-N-methylindoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(4-methoxyphenyl)acetyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which can influence neurotransmission and have potential antidepressant effects . Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, providing anti-inflammatory benefits .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and physicochemical differences between 1-(2-(4-methoxyphenyl)acetyl)-N-methylindoline-2-carboxamide and its analogs:
Key Observations:
Substituent Effects on Synthesis: Halogenated phenylacetyl derivatives (e.g., 45, 46) exhibit lower yields (15–27%) compared to non-halogenated analogs (e.g., 47: 54%), suggesting steric or electronic challenges during synthesis . The target compound’s 4-methoxy group, being electron-donating, may improve reactivity in coupling reactions, though direct yield data are unavailable.
Physicochemical Properties :
- The 4-methoxy group increases polarity (lower predicted logP ~2.5) compared to chloro (logP ~3.0 for 45) or fluoro (logP ~2.6–2.8 for 46–47) substituents, which could reduce blood-brain barrier penetration relative to halogenated analogs .
- Aromatic proton signals in NMR vary significantly: the target’s 4-methoxy group produces a distinct singlet (δH ~3.8), whereas halogenated analogs show complex splitting patterns (e.g., 45: δH 7.4–7.6) .
Biological Implications: identifies indoline-2-carboxamides as trypanosome inhibitors with brain penetrance. The target’s methoxy group may reduce potency compared to electron-withdrawing substituents (e.g., Cl, F) if the target enzyme favors electronegative interactions. Conversely, its oxygen atom could facilitate hydrogen bonding, enhancing selectivity .
Limitations:
- Direct activity data for the target compound are absent in the evidence. Predictions are based on structural analogs and substituent trends.
- Synthesis details for the target compound are inferred; experimental validation is required.
Q & A
Q. What are the optimized synthetic routes for 1-(2-(4-methoxyphenyl)acetyl)-N-methylindoline-2-carboxamide, and how can reaction conditions be controlled to improve yield?
The synthesis of structurally related indoline-2-carboxamide derivatives typically involves coupling reactions using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) under inert conditions. Key steps include:
- Amide bond formation : Reacting intermediates like N-methylindoline-2-carboxylic acid with 2-(4-methoxyphenyl)acetyl chloride in the presence of 2,6-lutidine as a base .
- Temperature control : Maintaining temperatures below 5°C during reagent addition to minimize side reactions .
- Purification : Monitoring via TLC (hexane:ethyl acetate, 9:3 v/v) and isolating products using sodium bicarbonate washes . Yield optimization requires precise stoichiometry, anhydrous solvents, and inert atmospheres to prevent hydrolysis of sensitive intermediates.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d6 resolve signals for the methoxyphenyl (δ ~3.7 ppm for OCH3), indoline backbone (δ ~6.5–7.5 ppm for aromatic protons), and acetyl groups (δ ~2.4 ppm for CH3) .
- Single-crystal X-ray diffraction : Provides definitive confirmation of stereochemistry and bond angles, particularly for the indoline ring and acetyl substituents .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]<sup>+</sup>) and fragments consistent with the methoxyphenyl and indoline moieties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 4-methoxyphenyl and N-methylindoline groups?
SAR studies should systematically modify functional groups and compare bioactivity:
- Methoxy group substitution : Replace 4-methoxy with 2- or 3-methoxy analogs to assess positional effects on target binding (e.g., solubility vs. steric hindrance) .
- Indoline modifications : Introduce substituents (e.g., halogenation at the 5-position) or replace the indoline with other heterocycles (e.g., pyrrolidine) to probe scaffold flexibility .
- Assay selection : Use enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., apoptosis in cancer lines) to quantify activity changes .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
Contradictions may arise from variations in cell permeability, metabolic stability, or off-target effects. Mitigation strategies include:
- Orthogonal assays : Validate hits using biochemical (e.g., recombinant enzyme assays) and cell-based (e.g., luciferase reporter) systems .
- Metabolic profiling : Use liver microsomes or LC-MS to identify degradation products that may differ across models .
- Structural analysis : Compare X-ray co-crystallography data of the compound bound to targets in different systems to identify binding-mode discrepancies .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Screen against protein databases (e.g., PDB) to prioritize targets like kinases or GPCRs. The methoxyphenyl group often engages in π-π stacking with aromatic residues (e.g., Tyr in kinase active sites) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., between the carboxamide and Asp/Glu residues) .
- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict ADMET properties .
Methodological Considerations
Q. What experimental controls are essential when testing this compound in cytotoxicity assays?
- Positive controls : Use established agents (e.g., doxorubicin for cancer cells) to validate assay sensitivity.
- Solvent controls : Include DMSO at concentrations matching test samples to rule out solvent-induced toxicity .
- Metabolic inhibitors : Co-treat with CYP450 inhibitors (e.g., ketoconazole) to assess metabolite-dependent effects .
Q. How can chiral purity be ensured during synthesis, given the indoline scaffold’s stereochemical complexity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
